Cyclocarbamide A
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Overview
Description
Alvelestat is an oral neutrophil elastase inhibitor that has been investigated for its potential to treat various inflammatory lung diseases, including alpha-1 antitrypsin deficiency-associated lung disease and chronic obstructive pulmonary disease . Neutrophil elastase is an enzyme that contributes to the breakdown of elastin, a key component of lung tissue, leading to inflammation and tissue damage .
Preparation Methods
The synthesis of alvelestat involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. Specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves the use of various organic reagents and catalysts to achieve the desired chemical transformations . Industrial production methods are likely to involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Alvelestat undergoes several types of chemical reactions, including:
Oxidation: Alvelestat can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Alvelestat can undergo substitution reactions where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Alvelestat has been extensively studied for its potential therapeutic applications in various fields:
Chemistry: Alvelestat serves as a model compound for studying the inhibition of neutrophil elastase and related enzymes.
Biology: Research has focused on understanding the biological pathways affected by alvelestat and its impact on cellular processes.
Medicine: Alvelestat is being investigated for its potential to treat inflammatory lung diseases, including alpha-1 antitrypsin deficiency-associated lung disease and chronic obstructive pulmonary disease.
Mechanism of Action
Alvelestat exerts its effects by inhibiting neutrophil elastase, an enzyme that breaks down elastin in lung tissue. By inhibiting this enzyme, alvelestat helps to reduce inflammation and prevent further tissue damage . The molecular targets of alvelestat include neutrophil elastase and other related proteases. The pathways involved in its mechanism of action include the inhibition of protease activity and the subsequent reduction in inflammation and tissue degradation .
Comparison with Similar Compounds
Alvelestat is unique among neutrophil elastase inhibitors due to its oral bioavailability and high specificity for neutrophil elastase. Similar compounds include:
Sivelestat: Another neutrophil elastase inhibitor, but it is administered intravenously and has different pharmacokinetic properties.
Alvelestat’s uniqueness lies in its oral administration route and its potential to provide a convenient and effective treatment option for patients with inflammatory lung diseases .
Properties
CAS No. |
102719-89-1 |
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Molecular Formula |
C14H20N2O4 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
3-methyl-N-(4-methyl-1,5-dioxo-5a,6,7,8-tetrahydropyrrolo[1,2-c][1,3]oxazepin-3-yl)butanamide |
InChI |
InChI=1S/C14H20N2O4/c1-8(2)7-11(17)15-13-9(3)12(18)10-5-4-6-16(10)14(19)20-13/h8,10H,4-7H2,1-3H3,(H,15,17) |
InChI Key |
OOVIDZVWKLFZSZ-UHFFFAOYSA-N |
SMILES |
CC1=C(OC(=O)N2CCCC2C1=O)NC(=O)CC(C)C |
Canonical SMILES |
CC1=C(OC(=O)N2CCCC2C1=O)NC(=O)CC(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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